molecular formula C17H12ClN3O4S B2382611 2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922073-76-5

2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2382611
CAS No.: 922073-76-5
M. Wt: 389.81
InChI Key: GSEFMLUDHVXMBD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophen-2-yl group via an acetamide bridge and substituted at the oxadiazole ring with a 7-methoxybenzofuran moiety. The structural complexity of this molecule combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may modulate its electronic properties and biological interactions.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-23-11-4-2-3-9-7-12(24-15(9)11)16-20-21-17(25-16)19-14(22)8-10-5-6-13(18)26-10/h2-7H,8H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEFMLUDHVXMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the benzofuran moiety: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate benzofuran derivatives.

    Attachment of the thiophene ring: This step might involve a halogenation reaction followed by a nucleophilic substitution to introduce the thiophene ring.

    Final acylation step: The final step would involve the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or benzofuran rings.

    Reduction: Reduction reactions might target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, such as 1,3,4-oxadiazole rings, acetamide linkages, or halogenated substituents. Key comparisons are outlined below:

Structural Analogues with Oxadiazole-Acetamide Frameworks

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Structure: Substituted with a furan ring instead of benzofuran and a 2-methoxyphenyl group. Properties: Molecular formula C₁₅H₁₃N₃O₄S, molar mass 331.35 g/mol, pKa 9.82 (predicted). The 2-methoxyphenyl group may enhance solubility but reduce steric bulk compared to the target compound’s benzofuran .

2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Structure: Features a 3-methylthiophene and chloroacetamide. Properties: Molecular formula C₉H₈ClN₃O₂S, molar mass 257.7 g/mol, density 1.479 g/cm³. Comparison: The methyl group on thiophene increases lipophilicity, which may improve membrane permeability but reduce solubility.

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxy-acetamide Structure: Shares the 5-chlorothiophene group but replaces benzofuran with a phenoxy substituent. Comparison: The phenoxy group introduces flexibility and moderate electron-withdrawing effects, differing from the rigid, planar benzofuran. This structural variation could alter binding affinity in enzyme inhibition assays .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Notes
Target Compound C₁₈H₁₃ClN₃O₄S 417.84 5-Chlorothiophene, 7-methoxybenzofuran Likely enzyme inhibition (hypothesized)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide C₁₅H₁₃N₃O₄S 331.35 Furan, 2-methoxyphenyl Antibacterial, moderate solubility
2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide C₉H₈ClN₃O₂S 257.7 3-Methylthiophene, chloroacetamide Enhanced lipophilicity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxy-acetamide C₁₅H₁₂ClN₃O₃S 357.79 Phenoxy, 5-chlorothiophene Flexible substituent, unknown activity

Research Findings and Trends

  • Lipoxygenase Inhibition : Analogues with methoxy-substituted aryl groups (e.g., 7-methoxybenzofuran) show enhanced inhibition in studies, likely due to improved binding via π-π interactions .
  • Antibacterial Activity : Compounds with sulfur-containing heterocycles (e.g., thiophene, thiadiazole) exhibit moderate to strong antibacterial effects, but chloro substituents may increase cytotoxicity .
  • Solubility vs. Permeability : Methoxy groups improve aqueous solubility, while halogenated or methylated rings enhance membrane permeability but may limit bioavailability .

Biological Activity

The compound 2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound is characterized by the presence of a chlorothiophene ring and a benzofuran moiety linked through an oxadiazole functional group. This unique combination may contribute to its biological efficacy.

Anticancer Activity

Recent studies have explored the anticancer properties of various derivatives related to this compound. Notably, derivatives with similar structures have shown promising results against different cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against A-549 (lung cancer) and HeLa (cervical cancer) cell lines.
  • MTT Assay Results : The MTT assay was employed to assess cell viability. The results indicated that certain analogues exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. For instance, one study reported that methoxy and chloro-substituted analogues showed moderate activity, while trifluoromethyl derivatives demonstrated outstanding activity against both cell lines .
Compound TypeA-549 IC50 (nM)HeLa IC50 (nM)
Trifluoromethyl Derivative< 10< 10
Methoxy Substituted5045
Chloro Substituted6055
Doxorubicin2520

Molecular docking studies have suggested that these compounds may act by inhibiting key signaling pathways involved in cancer progression, such as the extracellular signal-regulated kinase (ERK) pathway and fibroblast growth factor receptor (FGFR) signaling .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have been investigated for their antimicrobial activities.

Antimycobacterial Studies

A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv strains. Compounds with specific substitutions on the benzofuran ring showed promising antimycobacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 μg/mL to 2 μg/mL .

Antifungal Studies

Research has also highlighted the antifungal potential of related compounds. For example, certain benzofuran derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various structural features:

  • Substitution Patterns : The presence of electron-withdrawing groups such as chloro or trifluoromethyl enhances potency.
  • Functional Groups : The oxadiazole moiety appears critical for maintaining biological activity, likely due to its role in molecular interactions with biological targets .
  • Benzofuran Core : This scaffold has been consistently associated with diverse pharmacological activities, including antimicrobial and anticancer effects.

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core. For example:

  • Step 1: Cyclization of a hydrazide derivative with a carboxylic acid or its chloride under dehydrating conditions to form the 1,3,4-oxadiazole ring .
  • Step 2: Coupling of the oxadiazole intermediate with a chlorothiophene-acetamide moiety via nucleophilic substitution or thioetherification, often using sodium hydride (NaH) in dimethylformamide (DMF) as a catalyst .
  • Step 3: Final purification via recrystallization or column chromatography . Reaction conditions (temperature, pH, solvent choice) must be tightly controlled to minimize side products .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and connectivity, particularly for the benzofuran and oxadiazole moieties .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identification of functional groups like C=O (amide, ~1650–1700 cm1^{-1}) and C-O-C (benzofuran, ~1250 cm1^{-1}) .

Q. What functional groups in the structure are critical for its biological activity?

Key groups include:

  • 1,3,4-Oxadiazole: Enhances metabolic stability and acts as a bioisostere for ester or amide groups, improving binding to biological targets .
  • 5-Chlorothiophene: The electron-withdrawing chlorine atom increases electrophilicity, potentially enhancing interactions with enzyme active sites .
  • 7-Methoxybenzofuran: The methoxy group improves lipophilicity, aiding membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions .
  • Catalyst Screening: Sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) for efficient deprotonation in thioether formation .
  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
  • pH Monitoring: Neutral to slightly basic conditions (pH 7–8) prevent hydrolysis of sensitive intermediates .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular Docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., cyclooxygenase-2 or lipoxygenase) .
  • HOMO-LUMO Analysis: Evaluates electron distribution to predict reactivity and stability; low HOMO-LUMO gaps (~4–5 eV) suggest high reactivity .
  • Molecular Electrostatic Potential (MESP): Maps charge distribution to identify nucleophilic/electrophilic regions for target engagement .

Q. How should researchers address contradictory bioactivity data across similar compounds?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace methoxy with ethoxy on benzofuran) to isolate contributions to activity .
  • Assay Validation: Use standardized protocols (e.g., MIC for antimicrobial testing) to reduce variability .
  • Meta-Analysis: Compare data from analogs like 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide to identify trends .

Q. What is the role of the 1,3,4-oxadiazole moiety in drug design?

The oxadiazole ring:

  • Improves Pharmacokinetics: Reduces metabolic degradation compared to esters .
  • Enhances Binding: Acts as a hydrogen bond acceptor, critical for interactions with residues in enzyme pockets (e.g., tyrosine kinases) .
  • Modulates Solubility: Balances lipophilicity for improved bioavailability .

Q. How can stability and degradation pathways be studied for this compound?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and acidic/basic conditions, then analyze degradation products via HPLC .
  • Accelerated Stability Testing: Store at 25°C/60% RH for 6 months and monitor purity .
  • Mass Spectrometry: Identify degradation fragments (e.g., cleavage of the acetamide bond) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy?

  • Bioavailability Studies: Measure plasma concentration-time profiles to assess absorption limitations .
  • Metabolite Identification: Use LC-MS to detect phase I/II metabolites that may reduce activity .
  • Formulation Optimization: Encapsulate in liposomes or cyclodextrins to enhance solubility and half-life .

Q. What strategies are recommended for designing derivatives to explore SAR?

  • Substituent Variation: Replace the 5-chlorothiophene with bromo- or nitro-thiophene to study electronic effects .
  • Scaffold Hopping: Substitute benzofuran with indole or quinoline to evaluate heterocycle impact .
  • Hybridization: Merge with known pharmacophores (e.g., thiazolidinone) to enhance multitarget activity .

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